2-Chloro-N-(1-cyanobutyl)-N-methylacetamide
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Overview
Description
2-Chloro-N-(1-cyanobutyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a cyano group, and a methyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-cyanobutyl)-N-methylacetamide typically involves the reaction of 2-chloroacetamide with 1-cyanobutylamine and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-Chloroacetamide is reacted with 1-cyanobutylamine in the presence of a base such as sodium hydroxide to form the intermediate 2-chloro-N-(1-cyanobutyl)acetamide.
Step 2: The intermediate is then treated with methyl iodide to introduce the methyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-cyanobutyl)-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis Reactions: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Hydrolysis Reactions: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted amides or thioamides.
Reduction Reactions: Products include primary amines.
Hydrolysis Reactions: Products include carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(1-cyanobutyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-cyanobutyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(1-cyanobutyl)acetamide: Lacks the methyl group, which may affect its reactivity and biological activity.
N-(1-Cyanobutyl)-N-methylacetamide: Lacks the chloro group, which may influence its chemical properties and applications.
2-Chloro-N-methylacetamide:
Uniqueness
2-Chloro-N-(1-cyanobutyl)-N-methylacetamide is unique due to the presence of all three functional groups (chloro, cyano, and methyl) on the acetamide backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61555-45-1 |
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Molecular Formula |
C8H13ClN2O |
Molecular Weight |
188.65 g/mol |
IUPAC Name |
2-chloro-N-(1-cyanobutyl)-N-methylacetamide |
InChI |
InChI=1S/C8H13ClN2O/c1-3-4-7(6-10)11(2)8(12)5-9/h7H,3-5H2,1-2H3 |
InChI Key |
VMGLDMSTONFXSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#N)N(C)C(=O)CCl |
Origin of Product |
United States |
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